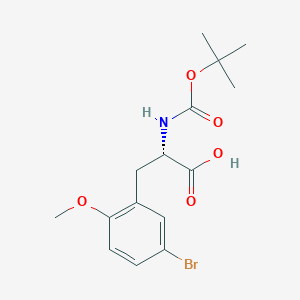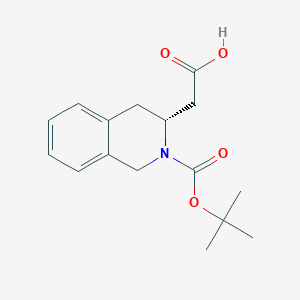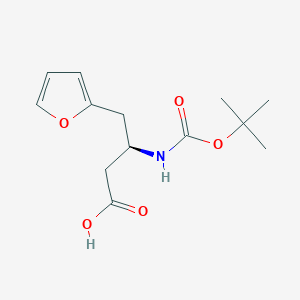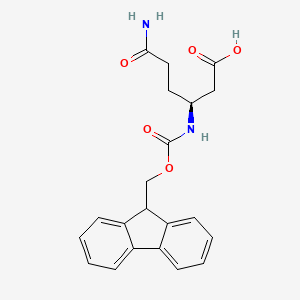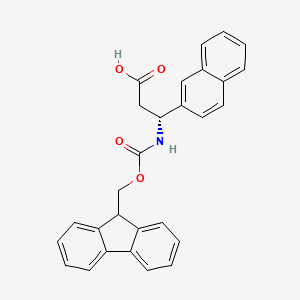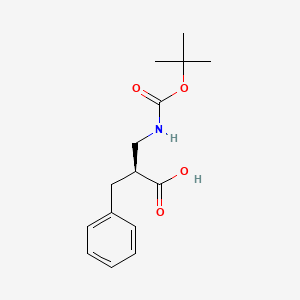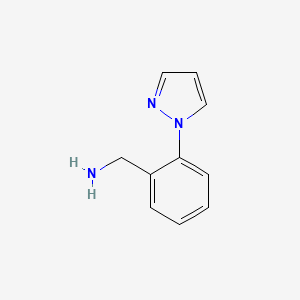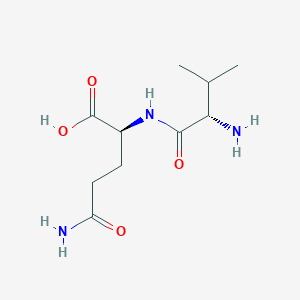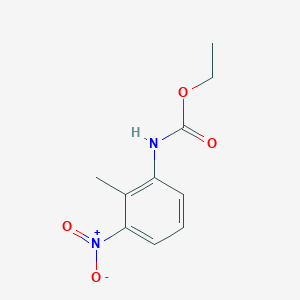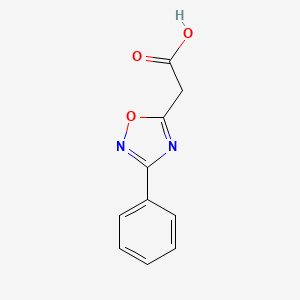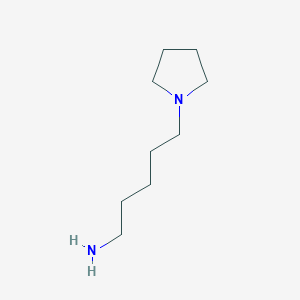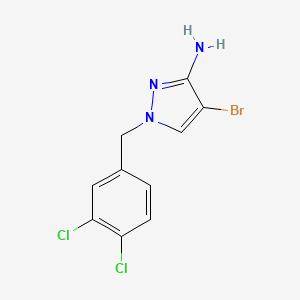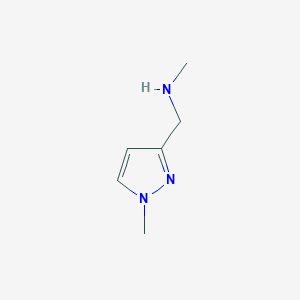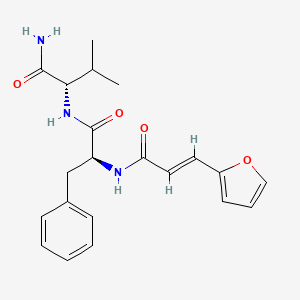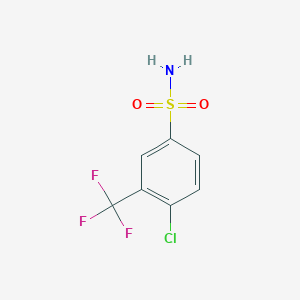
4-Chloro-3-(trifluoromethyl)benzenesulfonamide
Descripción general
Descripción
4-Chloro-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H5ClF3NO2S . It is used as an intermediate in the production of pesticides and dyes .
Synthesis Analysis
The compound can be synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . It can also be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .Molecular Structure Analysis
The molecular weight of the compound is 259.64 . The InChI code is 1S/C7H5ClF3NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14) .Chemical Reactions Analysis
4-(Trifluoromethyl)benzenesulfonyl chloride and N-vinylpyrrolidinone in acetonitrile can undergo photo-irradiation with visible light in the presence of Ir(ppy)2(dtbbpy)PF6 to give the corresponding E-vinyl sulfone .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 288.3±40.0 °C at 760 mmHg, and a flash point of 128.1±27.3 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
1. Development of Nonsteroidal Progesterone Receptor Antagonists
4-Chloro-3-(trifluoromethyl)benzenesulfonamide derivatives have been studied for their role as nonsteroidal progesterone receptor antagonists. These compounds are considered for treating diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).
2. Potential Anticancer Agents
Novel derivatives of 4-Chloro-3-(trifluoromethyl)benzenesulfonamide have been synthesized with potential anticancer activity. These compounds have shown remarkable activity against various human tumor cell lines, suggesting their potential in cancer treatment (Sławiński et al., 2012).
3. Study of Binding Modes in PPARγ Agonists
The compound has been used in studies to understand the complex binding modes of PPARγ partial agonists. This research contributes to the understanding of the biochemical activity of certain drugs and their interaction with the PPARγ receptor (Hughes et al., 2016).
4. Novel Synthesis Methods in Chemical Research
Research has been conducted on incorporating the (trifluoromethyl)thio group into specific chemical scaffolds using 4-Chloro-3-(trifluoromethyl)benzenesulfonamide. This contributes to advancements in chemical synthesis techniques (Xiao et al., 2013).
5. Chemosensing Applications
The compound has been used in the development of a colorimetric and fluorescence chemosensing probe for detecting specific ions in aqueous solutions. This has applications in bioimaging and detecting elements like Sn2+ in living cells (Ravichandiran et al., 2020).
6. Synthesis of Pain-Modulating Compounds
4-Chloro-3-(trifluoromethyl)benzenesulfonamide derivatives have been synthesized and tested for their effects on a pathological pain model in mice. These studies contribute to the development of new pain management drugs (Lobo et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYYQBMUPMMTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429134 | |
| Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
406233-17-8 | |
| Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



